molecular formula C11H11NO B081954 5-Methoxynaphthalen-2-amine CAS No. 13772-94-6

5-Methoxynaphthalen-2-amine

Cat. No. B081954
CAS RN: 13772-94-6
M. Wt: 173.21 g/mol
InChI Key: UNGLBCFJUFFUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492425B2

Procedure details

A solution of commercially available 2-amino-5-hydroxynaphthalene (5.16 g, 31.48 mmol) in dimethylformamide (125 ml) was cooled with ice in an inert nitrogen atmosphere. Subsequently, NaH (1.39 g dispersion in a mineral oil at 60%, 34.6 mmoles) was added keeping the temperature below 10° C. and was shaken during 15 min. at ≈5° C. Subsequently methyl iodide (4.47 g, 31.48 mmol) solved in dimethylformamide (5 ml) was added and was left stirring at room temperature during 20 hrs. Water was added and it was evaporated to dryness in a rotavapor. To the remaining residue, water and ethylic ether were added. The aqueous phase was newly extracted with ether and the collection of organic phases was dried over Na2SO4, filtered, and evaporated to dryness. To the resulting crude slurry, a mixture of isopropylic alcohol/petroleum ether 1/1 was added, stirred during a few minutes and the insoluble precipitate was filtered. 4.21 g (77%) of 2-amino-5-methoxynaphthalene were obtained, with a purity determined by HPLC of 99%.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.47 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[OH:12])[CH:3]=1.[H-].[Na+].[CH3:15]I.O>CN(C)C=O>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[O:12][CH3:15])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
NC1=CC2=CC=CC(=C2C=C1)O
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.47 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was shaken during 15 min. at ≈5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C.
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
was left
STIRRING
Type
STIRRING
Details
stirring at room temperature during 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
it was evaporated to dryness in a rotavapor
ADDITION
Type
ADDITION
Details
To the remaining residue, water and ethylic ether were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was newly extracted with ether
CUSTOM
Type
CUSTOM
Details
the collection of organic phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
To the resulting crude slurry, a mixture of isopropylic alcohol/petroleum ether 1/1
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred during a few minutes
FILTRATION
Type
FILTRATION
Details
the insoluble precipitate was filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=CC2=CC=CC(=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.